(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

Catalog No.
S729164
CAS No.
176237-45-9
M.F
C17H25NO7S
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((m...

CAS Number

176237-45-9

Product Name

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

IUPAC Name

propan-2-yl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate

Molecular Formula

C17H25NO7S

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C17H25NO7S/c1-13(2)25-16(19)15(10-7-11-24-26(3,21)22)18-17(20)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1

InChI Key

AJOMNCBHVGRUQY-HNNXBMFYSA-N

SMILES

CC(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a complex organic compound belonging to the class of amino acid derivatives. It features a chiral isopropyl group, a benzyloxycarbonyl protecting group, and a methylsulfonyl moiety, which contribute to its structural and functional diversity. This compound is characterized by its potential biological activity, particularly in medicinal chemistry, where it may serve as a precursor for various bioactive molecules.

Typical of amino acid derivatives:

  • Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions, yielding the corresponding amine.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further derivatization.

These reactions are crucial for modifying the compound to enhance its biological properties or to create analogs with improved efficacy.

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate exhibits potential biological activities that warrant investigation. Compounds with similar structures have been reported to possess:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory effects: Certain modifications can lead to compounds that inhibit inflammatory pathways.
  • Enzyme inhibition: The sulfonyl group may enhance binding affinity towards specific enzymes, making it a candidate for drug development targeting metabolic pathways.

Various synthetic strategies can be employed to synthesize (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate:

  • Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds in one step, enhancing efficiency and reducing waste .
  • Solid-phase synthesis: This method enables the attachment of the compound to a solid support, facilitating purification and characterization.
  • Biomimetic synthesis: Inspired by natural processes, this approach utilizes enzymatic methods to achieve selective transformations .

The applications of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate are diverse:

  • Pharmaceutical development: Its derivatives may serve as lead compounds in drug discovery.
  • Biochemical research: It can be used as a probe to study enzyme mechanisms or metabolic pathways.
  • Agricultural chemistry: Similar compounds have potential applications as agrochemicals due to their biological activity.

Interaction studies are essential for understanding how (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate interacts with biological targets:

  • Binding affinity assays: These studies can determine how effectively the compound binds to specific enzymes or receptors.
  • Cellular assays: Evaluating the compound's effects on cell viability and proliferation can provide insights into its therapeutic potential.
  • In vivo studies: Animal models may be used to assess pharmacokinetics and bioavailability.

Several compounds share structural similarities with (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate, each offering unique properties:

Compound NameStructural FeaturesBiological Activity
(S)-Valine derivativeContains branched aliphatic chainAntimicrobial
(R)-Phenylalanine derivativeAromatic side chainAnti-inflammatory
Sulfonamide derivativesSulfonamide functional groupEnzyme inhibitors

These compounds illustrate the diversity within amino acid derivatives and highlight the unique combination of functionalities present in (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate, potentially leading to distinct biological activities.

XLogP3

2.3

Dates

Last modified: 08-15-2023

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